N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a complex organic compound featuring a unique structure that combines furan rings and a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethylamine with cyclopentylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: A simpler analog with similar furan-based structure but lacking the cyclopentylsulfanyl group.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Another furan-based compound with different functional groups.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is unique due to the presence of both furan rings and a cyclopentylsulfanyl group, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential bioactivity compared to simpler analogs .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-17(12-22-13-5-1-2-6-13)18-11-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSQOUHRFYXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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